molecular formula C28H30N4O5 B13389857 Nalpha-Fmoc-L-citrulline (4-Hydroxymethyl)phenylamide

Nalpha-Fmoc-L-citrulline (4-Hydroxymethyl)phenylamide

Cat. No.: B13389857
M. Wt: 502.6 g/mol
InChI Key: KBTCNJJDJZRXCX-UHFFFAOYSA-N
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Description

Fmoc-Cit-PAB-OH is a chemical compound used primarily in peptide synthesis and bioconjugation. It is a derivative of citrulline, a non-standard amino acid, and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in the field of antibody-drug conjugates (ADCs) due to its cleavable linker properties, which allow for controlled drug release.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cit-PAB-OH typically involves the following steps:

    Fmoc Protection: The citrulline is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected citrulline is then coupled with para-aminobenzoic acid (PAB) using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Deprotection: The final step involves deprotecting the Fmoc group using piperidine to yield Fmoc-Cit-PAB-OH.

Industrial Production Methods

Industrial production of Fmoc-Cit-PAB-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cit-PAB-OH undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Cleavage Reactions: The PAB moiety can be cleaved under specific conditions to release the active drug in ADCs.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine is commonly used to remove the Fmoc group.

    Coupling Reagents: DIC, EDC, and DIPEA are frequently used in coupling reactions.

Major Products

    Fmoc-Cit-PAB-OH: The primary product formed during synthesis.

    Deprotected Citrulline Derivatives: Formed after the removal of the Fmoc group.

Scientific Research Applications

Chemistry

Fmoc-Cit-PAB-OH is widely used in peptide synthesis, particularly in the development of peptide-based drugs and bioconjugates.

Biology

In biological research, it serves as a linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells.

Medicine

The compound is crucial in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents.

Industry

Fmoc-Cit-PAB-OH is used in the production of various bioconjugates and peptide-based materials, contributing to advancements in drug delivery systems and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-Cit-PAB-OH involves its role as a cleavable linker in ADCs. Upon reaching the target cell, the linker is cleaved by specific enzymes, releasing the active drug. This targeted release minimizes off-target effects and enhances the therapeutic index of the drug.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-Cit-PAB-OH: Another cleavable linker used in ADCs, featuring valine instead of citrulline.

    Fmoc-Phe-Lys-PAB-OH: A similar compound with phenylalanine and lysine residues.

Uniqueness

Fmoc-Cit-PAB-OH is unique due to its citrulline residue, which offers distinct enzymatic cleavage properties and stability compared to other linkers. This makes it particularly suitable for specific ADC applications where controlled drug release is critical.

Properties

Molecular Formula

C28H30N4O5

Molecular Weight

502.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)

InChI Key

KBTCNJJDJZRXCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO

Origin of Product

United States

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